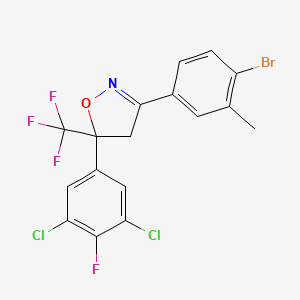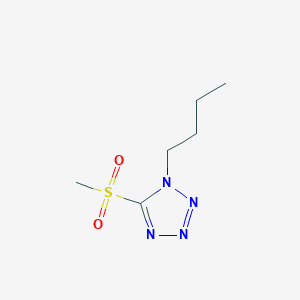
1-Butyl-5-(methylsulfonyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-5-(methylsulfonyl)-1H-tetrazole is a chemical compound belonging to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a butyl group and a methylsulfonyl group attached to the tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-5-(methylsulfonyl)-1H-tetrazole typically involves the reaction of 1-butyl-1H-tetrazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-5-(methylsulfonyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The butyl and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-5-(methylsulfonyl)-1H-tetrazole has found applications in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Butyl-5-(methylsulfonyl)-1H-tetrazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-1H-tetrazole: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.
5-Methylsulfonyl-1H-tetrazole: Lacks the butyl group, leading to variations in solubility and biological activity.
1-Butyl-5-(methylthio)-1H-tetrazole: Contains a methylthio group instead of a methylsulfonyl group, which affects its oxidation and reduction behavior.
Uniqueness
1-Butyl-5-(methylsulfonyl)-1H-tetrazole is unique due to the presence of both butyl and methylsulfonyl groups, which confer distinct chemical properties and potential applications. Its combination of hydrophobic and hydrophilic characteristics makes it a versatile compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C6H12N4O2S |
|---|---|
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
1-butyl-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C6H12N4O2S/c1-3-4-5-10-6(7-8-9-10)13(2,11)12/h3-5H2,1-2H3 |
InChI-Schlüssel |
GTWADSLRXVSZLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=NN=N1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Dichloromethyl)benzo[d][1,3]dioxole](/img/structure/B13686692.png)
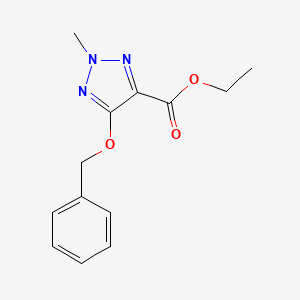
![(R)-1-Amino-8-azaspiro[4.5]decane Dihydrochloride](/img/structure/B13686699.png)

![2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide](/img/structure/B13686722.png)
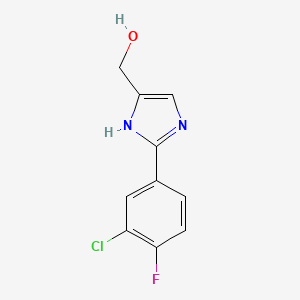
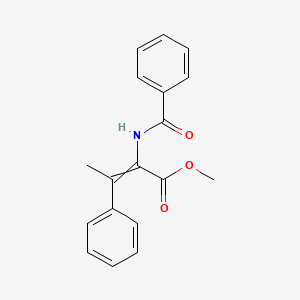
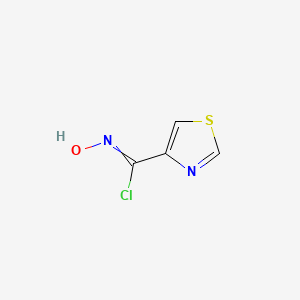
![6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B13686748.png)
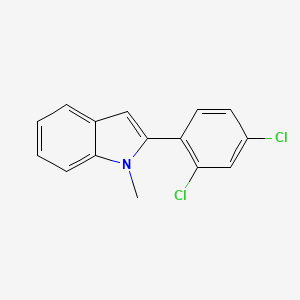

![Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13686783.png)
